3'-Methoxy-6-methyl-[1,1'-biphenyl]-3-amine
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Overview
Description
3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is an organic compound that belongs to the biphenyl class of chemicals. This compound is characterized by the presence of a methoxy group at the 3’ position, a methyl group at the 6 position, and an amine group at the 3 position on the biphenyl structure. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available biphenyl derivatives.
Methoxylation: Introduction of the methoxy group at the 3’ position can be achieved through methylation reactions using reagents like dimethyl sulfate or methyl iodide in the presence of a base.
Methylation: The methyl group at the 6 position can be introduced using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst such as aluminum chloride.
Amination: The amine group at the 3 position can be introduced through nucleophilic substitution reactions using ammonia or amine derivatives.
Industrial Production Methods
Industrial production of 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine may involve large-scale batch or continuous flow processes. These methods optimize reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro or hydroxyl derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the biphenyl ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Reagents like halogens (chlorine, bromine) or alkyl halides in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted biphenyl derivatives, which can be further utilized in different chemical processes.
Scientific Research Applications
3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is used in several scientific research fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Studying its interactions with biological molecules and potential as a biochemical probe.
Medicine: Investigating its potential therapeutic properties and drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-methanol
- 3’-Methoxy-2-methyl-[1,1’-biphenyl]-4-amine
- 5’-Methoxy-6-methyl-biphenyl-3,4,3’-triol
Uniqueness
3’-Methoxy-6-methyl-[1,1’-biphenyl]-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
3-(3-methoxyphenyl)-4-methylaniline |
InChI |
InChI=1S/C14H15NO/c1-10-6-7-12(15)9-14(10)11-4-3-5-13(8-11)16-2/h3-9H,15H2,1-2H3 |
InChI Key |
BILXGTLYPAIVCV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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